molecular formula C22H27NO4 B2484368 (Z)-7-((diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one CAS No. 929456-37-1

(Z)-7-((diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2484368
CAS No.: 929456-37-1
M. Wt: 369.461
InChI Key: DMRDPTHWZDPKBK-JMIUGGIZSA-N
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Description

(Z)-7-((diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H27NO4 and its molecular weight is 369.461. The purity is usually 95%.
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Biological Activity

(Z)-7-((diisobutylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C22H30N2O4\text{C}_{22}\text{H}_{30}\text{N}_2\text{O}_4

This structure includes a benzofuran core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The presence of the diisobutylamino group enhances its lipophilicity, potentially facilitating better membrane permeability and bioavailability.

Key Mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation .
  • Antioxidant Activity : The hydroxyl groups in the structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Biological ActivityDescription
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntioxidantScavenges free radicals, reducing oxidative stress.
Anti-inflammatoryInhibits pro-inflammatory cytokines, potentially useful in chronic diseases.
AntimicrobialShows activity against certain bacterial strains.

Case Studies and Research Findings

  • Anticancer Properties : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the benzofuran moiety can enhance potency and selectivity towards cancer cells. For instance, introducing additional hydroxyl groups has been correlated with increased anticancer activity due to enhanced hydrogen bonding capabilities .
  • In Vivo Studies : Preliminary in vivo studies showed that this compound could reduce tumor growth in xenograft models without significant toxicity, suggesting a favorable therapeutic index .

Properties

IUPAC Name

(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-14(2)11-23(12-15(3)4)13-18-19(24)8-7-17-21(25)20(27-22(17)18)10-16-6-5-9-26-16/h5-10,14-15,24H,11-13H2,1-4H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRDPTHWZDPKBK-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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